molecular formula C12H7ClN2O B2890829 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-76-0

5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2890829
CAS RN: 338954-76-0
M. Wt: 230.65
InChI Key: DBJFQRXFABBYJM-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as 5-CPC, is a chemical compound that has been the subject of much scientific research in recent years. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. 5-CPC has a variety of uses, from laboratory experiments to medical applications.

Scientific Research Applications

Anticonvulsant Drug Development

This compound has been studied for its potential as an anticonvulsant drug candidate . Research indicates that derivatives of this compound, such as 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), show promise in protecting mice from maximal electroshock-induced seizures . The compound’s influence on voltage-gated sodium channels contributes to its anticonvulsant activity, which is crucial for the development of new treatments for epilepsy .

Neurodegenerative Disease Research

The compound’s derivatives are also being explored for their role in neurodegenerative diseases like epilepsy. Chronic administration studies are aimed at understanding the long-term effects of such compounds on living organisms, which is vital for assessing the safety and efficacy of new pharmacological treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological impact of this compound is essential for drug development. Studies have been conducted to evaluate its behavior in biological systems, including its permeability across the blood-brain barrier and its chronic effects on living organisms .

Oxidative Phosphorylation Research

Compounds structurally related to 5-(3-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, such as carbonyl cyanide 3-chlorophenylhydrazone, are widely used as uncouplers of oxidative phosphorylation. This application is significant in the study of mitochondrial function and energy metabolism .

Molecular Mechanism Elucidation

Research into the molecular mechanisms of action of this compound and its derivatives can provide insights into their potential therapeutic effects. This includes understanding how they interact with biological targets and the downstream effects of these interactions .

Drug Synergy and Interaction Studies

The compound has been used to study drug-drug interactions , particularly in the context of antiepileptic drugs. Investigations into how it influences the anticonvulsant action of other drugs can lead to optimized combination therapies for better management of epilepsy .

Safety Profiling

Safety profiling is a critical aspect of drug development. Research involving this compound includes assessing its safety margins , side effects , and long-term impact on various physiological systems to ensure that it can be safely administered over time .

properties

IUPAC Name

5-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-3-1-2-8(5-11)10-4-9(6-14)12(16)15-7-10/h1-5,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFQRXFABBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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